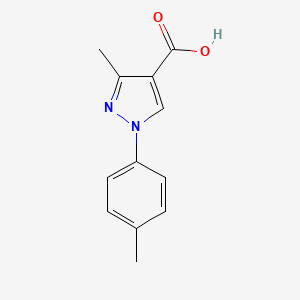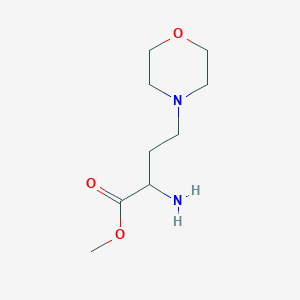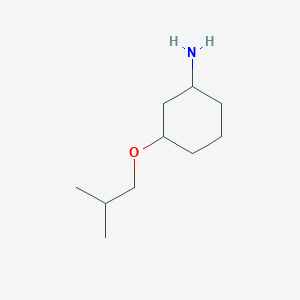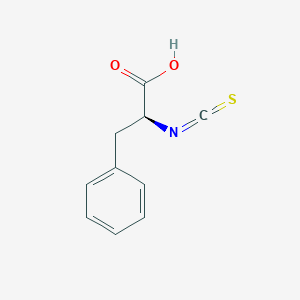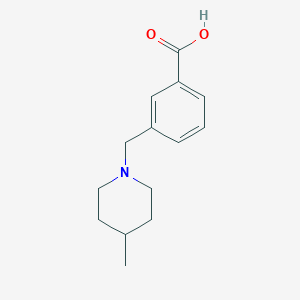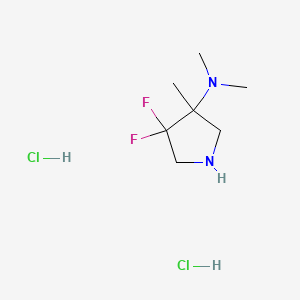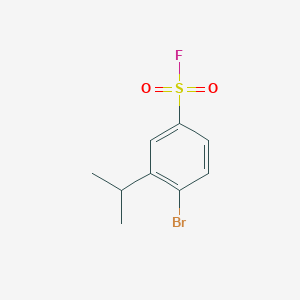
4-Bromo-3-isopropylbenzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromine atom, an isopropyl group, and a sulfonyl fluoride group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride typically involves the following steps:
Bromination: The starting material, 3-(propan-2-yl)benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4-position of the benzene ring.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group.
Fluorination: Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent such as potassium fluoride (KF) to replace the chlorine atom with a fluorine atom, yielding 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride
Industrial Production Methods
In an industrial setting, the production of 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl fluoride group, which activates the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamide or sulfonate derivatives, depending on the nucleophile used.
科学研究应用
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the preparation of functional materials with specific properties.
作用机制
The mechanism of action of 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function .
相似化合物的比较
Similar Compounds
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom.
4-bromo-3-(propan-2-yl)benzene-1-sulfonamide: Contains an amide group instead of a fluoride group.
Uniqueness
The fluorine atom enhances the compound’s stability and reactivity in certain chemical reactions .
属性
分子式 |
C9H10BrFO2S |
|---|---|
分子量 |
281.14 g/mol |
IUPAC 名称 |
4-bromo-3-propan-2-ylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10BrFO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
InChI 键 |
YASXPHYFLSUGKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13535708.png)

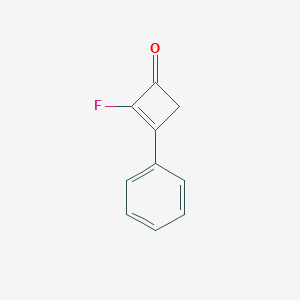
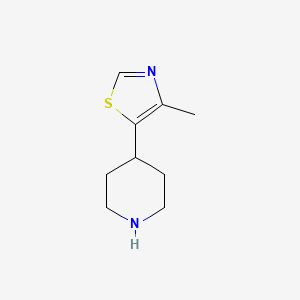
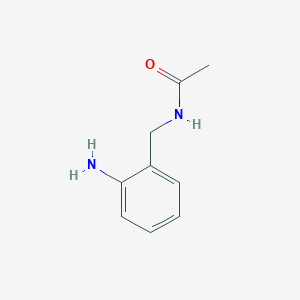
![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)

